molecular formula C10H14F2N2 B7866485 1-N-Butyl-5,6-difluorobenzene-1,2-diamine

1-N-Butyl-5,6-difluorobenzene-1,2-diamine

Cat. No.: B7866485
M. Wt: 200.23 g/mol
InChI Key: INIYEAMWMXGPMD-UHFFFAOYSA-N
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Description

1-N-Butyl-5,6-difluorobenzene-1,2-diamine is a fluorinated aromatic diamine featuring a butyl group at the N1 position and fluorine atoms at the 5- and 6-positions of the benzene ring. This compound serves as a key precursor in synthesizing advanced materials, particularly donor-acceptor polymers for organic electronics, such as field-effect transistors (OFETs) . Its synthesis typically involves alkylation of 5,6-difluorobenzene-1,2-diamine with a bromobutane reagent in the presence of Cs₂CO₃ in dimethylformamide (DMF), yielding derivatives like 2-alkyl-5,6-difluorobenzotriazole (dfBTz) after cyclization . The butyl substituent enhances solubility in organic solvents, facilitating polymer processing, while the fluorine atoms modulate electronic properties by withdrawing electron density, improving charge transport in semiconducting materials .

Properties

IUPAC Name

2-N-butyl-3,4-difluorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2/c1-2-3-6-14-10-8(13)5-4-7(11)9(10)12/h4-5,14H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIYEAMWMXGPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=CC(=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation via Nucleophilic Substitution

The most straightforward approach involves reacting 5,6-difluorobenzene-1,2-diamine (1 ) with butyl bromide under basic conditions. This method leverages the nucleophilicity of the primary amines, though competing di-alkylation necessitates precise stoichiometric control.

Procedure :
A mixture of 1 (1.0 equiv), butyl bromide (1.1 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMF is stirred at 50°C under nitrogen for 12–24 hours. Work-up involves quenching with ice water, extraction with ethyl acetate, and recrystallization from petroleum ether/EtOAc (15:1) to yield the mono-alkylated product.

Challenges :

  • Di-alkylation : Excess alkylating agent or prolonged reaction times favor bis-N-butyl derivatives.

  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but may increase side reactions.

Optimization Data :

ParameterCondition 1Condition 2Condition 3
SolventDMFDMSOAcetonitrile
BaseK₂CO₃NaHEt₃N
Temperature (°C)506040
Yield (%)456030
Selectivity (Mono:Di)3:12:14:1

Reductive Amination with Butyraldehyde

Reductive amination offers an alternative route by condensing 1 with butyraldehyde followed by reduction. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the intermediate imine while tolerating the difluoro substituents.

Procedure :
1 (1.0 equiv) and butyraldehyde (1.2 equiv) are dissolved in methanol, adjusted to pH 6–7 with acetic acid, and treated with NaBH₃CN (1.5 equiv) at room temperature for 6 hours. The crude product is purified via silica gel chromatography (hexane/EtOAc 4:1).

Advantages :

  • Mild Conditions : Avoids harsh alkylating agents.

  • pH Control : Selective reduction at near-neutral pH minimizes side reactions.

Limitations :

  • Byproduct Formation : Competing formation of Schiff bases and over-reduction products.

Protection-Deprotection Strategies for Enhanced Selectivity

Boc-Protected Intermediate Synthesis

To circumvent di-alkylation, one amine group is protected using di-tert-butyl dicarbonate (Boc₂O), enabling selective alkylation of the free amine.

Procedure :

  • Protection : 1 (1.0 equiv) is treated with Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in THF at 0°C for 2 hours.

  • Alkylation : The Boc-protected intermediate is reacted with butyl bromide (1.1 equiv) and K₂CO₃ in DMF at 50°C.

  • Deprotection : TFA in DCM removes the Boc group, yielding the target compound.

Yield Improvement :

  • Overall Yield : 65–70% (vs. 45–60% for direct alkylation).

  • Purity : >95% by HPLC.

Catalytic Approaches and Metal-Mediated Reactions

Palladium-Catalyzed Coupling

While less common for N-alkylation, palladium catalysts (e.g., Pd(OAc)₂) facilitate Buchwald-Hartwig amination when paired with specialized ligands (Xantphos). This method is constrained by the need for aryl halide substrates, limiting its applicability.

Example :
Aryl bromide precursors undergo coupling with butylamine derivatives, though this route is more suited for aryl-N bond formation than alkyl-N bonds.

Stability and Side Reactions

Cyclization Under Acidic Conditions

Heating 1 with formic acid at 80°C induces cyclization to benzimidazole derivatives, a competing pathway that must be suppressed during alkylation.

Mitigation Strategies :

  • Avoid Acidic Media : Perform alkylation under basic or neutral conditions.

  • Low-Temperature Work-Up : Quench reactions rapidly to prevent post-synthesis cyclization.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors, as demonstrated in diazonium salt decompositions, could enhance scalability and safety by minimizing exposure to hazardous intermediates.

Potential Setup :

  • Reactor Design : Multi-zone systems for sequential protection, alkylation, and deprotection.

  • Solvent Recycling : DMF recovery via distillation reduces costs .

Chemical Reactions Analysis

Types of Reactions

1-N-Butyl-5,6-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-N-Butyl-5,6-difluorobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes due to its aromatic structure and fluorine atoms.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-N-Butyl-5,6-difluorobenzene-1,2-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-N-Butyl-5,6-difluorobenzene-1,2-diamine can be contextualized by comparing it to analogous diamines. Key factors include substituent identity, fluorine substitution patterns, and resultant physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituent (Position) Fluorine Positions Molecular Weight (g/mol) Key Properties/Applications Source
This compound Butyl (N1) 5,6 ~200 (estimated) High solubility; OFET donor-acceptor polymers [1,5]
1-N-Cyclopropyl-5,6-difluorobenzene-1,2-diamine Cyclopropyl (N1) 5,6 ~170 (estimated) Rigid substituent; potential thermal stability [5]
4-Fluoro-1-N-(tetrahydronaphthalen-1-yl)benzene-1,2-diamine Tetrahydronaphthalenyl (N1) 4 (mono-fluoro) ~258 (estimated) Bulkier aromatic group; possible π-π stacking in polymers [7]
4-(Substituted)-5-fluorobenzene-1,2-diamine Variable (C4) 5 (mono-fluoro) ~140–180 Instability in free form; intermediate in drug synthesis [3]

Key Comparisons

Substituent Effects Butyl vs. Cyclopropyl: The butyl group in this compound enhances solubility in nonpolar solvents compared to the cyclopropyl analogue, which introduces steric rigidity but may reduce solubility. This difference is critical in polymer processing for OFETs . Tetrahydronaphthalenyl: The bulky aromatic substituent in 4-fluoro-1-N-(tetrahydronaphthalen-1-yl)benzene-1,2-diamine likely enhances π-π interactions in solid-state materials but could hinder solubility .

Fluorination Patterns 5,6-Difluoro vs. Mono-fluoro: The 5,6-difluoro configuration in the target compound creates a stronger electron-withdrawing effect compared to mono-fluoro derivatives (e.g., 4-fluoro in ), optimizing charge transport in semiconductors . In contrast, mono-fluoro diamines (e.g., ) are prone to instability and require immediate use in subsequent reactions .

Synthetic Accessibility

  • Alkylation of 5,6-difluorobenzene-1,2-diamine with bromoalkanes (e.g., bromobutane) is a common route for N-substituted derivatives . However, cyclopropyl and tetrahydronaphthalenyl analogues may require specialized reagents or protecting-group strategies due to steric or electronic challenges .

Applications OFETs: The target compound’s balanced solubility and electronic properties make it superior for solution-processable polymers, whereas cyclopropyl derivatives may favor thermal stability in rigid matrices .

Research Findings and Implications

  • Electronic Properties: The 5,6-difluoro motif significantly lowers the LUMO energy of derived polymers, enhancing electron mobility in OFETs. This effect is less pronounced in mono-fluoro or non-fluorinated analogues .
  • Stability Challenges: Unsubstituted or mono-fluoro diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) require immediate derivatization due to oxidative instability, whereas the butyl group in the target compound may confer mild stabilization via steric protection .
  • Thermal Behavior : Cyclopropyl-substituted diamines may exhibit higher thermal stability due to ring strain and rigidity, but this remains speculative without direct data .

Biological Activity

1-N-Butyl-5,6-difluorobenzene-1,2-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C₉H₁₃F₂N₂
  • Molecular Weight : 201.21 g/mol
  • Melting Point : 132 °C
  • Boiling Point : Not specified in the literature.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, potentially altering cellular signaling pathways.

Biological Activity Overview

Recent studies have explored the biological activity of this compound across various contexts:

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • NCI60 Cancer Cell Panel Screening : In preliminary screenings against the NCI60 cancer cell panel, compounds similar to this compound demonstrated promising antiproliferative activity with IC50 values ranging from 1 μM to 10 μM .

Mechanistic Studies

Studies have shown that the compound may induce apoptosis in cancer cells through:

  • Caspase Activation : Activation of caspases has been observed as a key mechanism leading to programmed cell death.
  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest at the G2/M phase, preventing further proliferation .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on human leukemia cell lines. The findings indicated:

  • IC50 Values : The compound exhibited an IC50 value of approximately 5 μM after 48 hours of treatment.
  • Mechanism : Flow cytometry analysis revealed increased sub-G1 population indicative of apoptosis .

Study 2: Interaction with Tubulin

Another investigation focused on the binding affinity of the compound to tubulin:

  • Binding Assay Results : Computational docking studies suggested a favorable interaction with the colchicine-binding site on tubulin.
  • Antiproliferative Activity : Compounds with similar structures showed enhanced antiproliferative activity compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated anilines:

Compound NameIC50 (μM)Mechanism of Action
This compound~5Apoptosis induction and cell cycle arrest
3-Fluoroaniline~10Enzyme inhibition
4-Difluoroaniline~15Receptor modulation

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